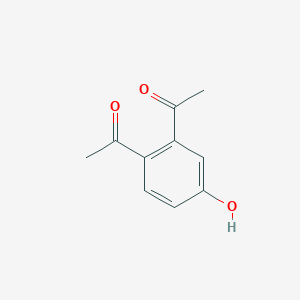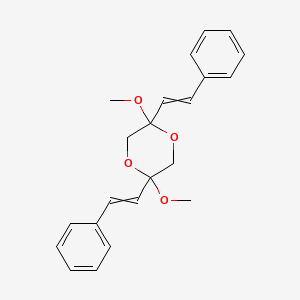![molecular formula C30H55O4- B14353937 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate CAS No. 92077-84-4](/img/structure/B14353937.png)
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a long alkyl chain and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification of pentadec-4-enoic acid with tetradecyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The long alkyl chain also allows for interactions with lipid bilayers and other hydrophobic environments, influencing its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the tetradecyloxycarbonyl group.
Tetradecyloxycarbonyl chloride: Used as a reagent in the synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate.
Other long-chain esters: Compounds with similar long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a reactive carbonyl group, making it a valuable compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
92077-84-4 |
|---|---|
Molekularformel |
C30H55O4- |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
3-tetradecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-34-30(33)28(27-29(31)32)25-23-21-19-17-14-12-10-8-6-4-2/h23,25,28H,3-22,24,26-27H2,1-2H3,(H,31,32)/p-1 |
InChI-Schlüssel |
HNAGYWNECFSDRR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



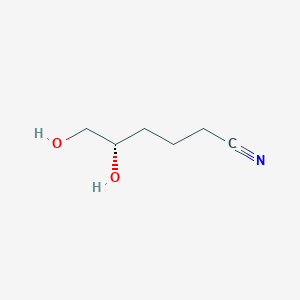

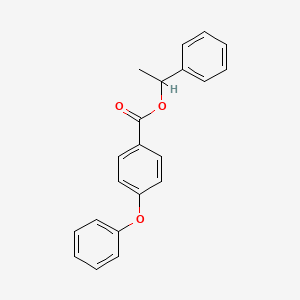
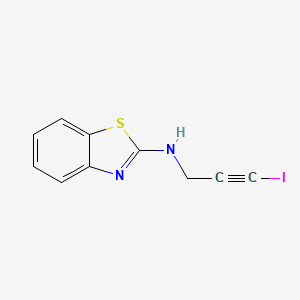
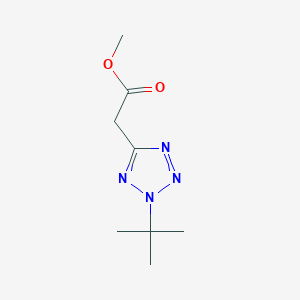
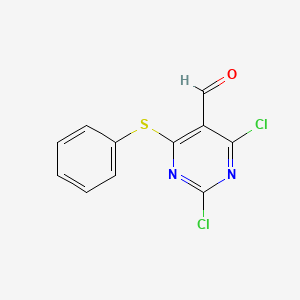
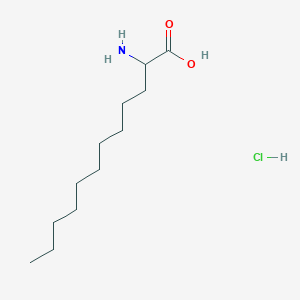
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
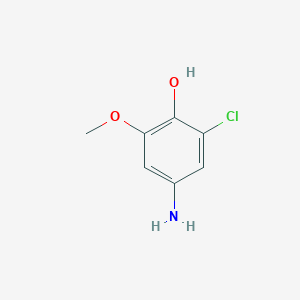
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

